molecular formula C24H25ClN2O4 B2376711 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 381206-55-9

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2376711
CAS No.: 381206-55-9
M. Wt: 440.92
InChI Key: FAETWEOLEYTVOY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-methylbenzoyl chloride, and morpholine. The key steps in the synthesis may involve:

    Condensation Reaction: Combining 4-chlorobenzaldehyde with an appropriate ketone to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolone ring.

    Substitution: Introduction of the morpholinoethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or alkylation at specific positions on the pyrrolone ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one: Lacks the morpholinoethyl group.

    5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-piperidinoethyl)-1H-pyrrol-2(5H)-one: Contains a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

The presence of the morpholinoethyl group in 5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one may confer unique properties such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-16-2-4-18(5-3-16)22(28)20-21(17-6-8-19(25)9-7-17)27(24(30)23(20)29)11-10-26-12-14-31-15-13-26/h2-9,21,28H,10-15H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYXTJNGCRHKX-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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